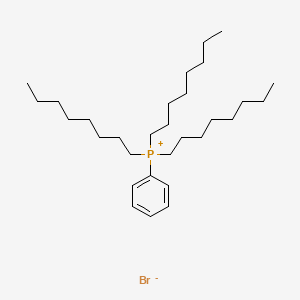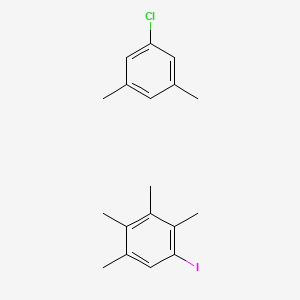
1-Chloro-3,5-dimethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,5-dimethylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene are aromatic compounds with distinct halogen substituents. These compounds are derivatives of benzene, where the hydrogen atoms on the benzene ring are replaced by chlorine or iodine and methyl groups. These compounds are of significant interest in organic chemistry due to their unique properties and reactivity.
Preparation Methods
1-Chloro-3,5-dimethylbenzene: can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3,5-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction proceeds via the formation of a chloronium ion intermediate, which then substitutes a hydrogen atom on the benzene ring.
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared through direct iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or a polymer-supported dichloroiodate reagent under mild conditions . The reaction proceeds via the formation of an iodonium ion intermediate, which then substitutes a hydrogen atom on the benzene ring.
Chemical Reactions Analysis
1-Chloro-3,5-dimethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include sodium methoxide or potassium hydroxide.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
1-iodo-2,3,4,5-tetramethylbenzene: also undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the iodine atom is replaced by a nucleophile. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Chloro-3,5-dimethylbenzene: is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Environmental Chemistry: It is studied for its role in the degradation of pollutants and its impact on the environment.
1-iodo-2,3,4,5-tetramethylbenzene: is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is studied for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of advanced materials with specific properties, such as conducting polymers and nanomaterials.
Mechanism of Action
The mechanism of action for 1-Chloro-3,5-dimethylbenzene involves electrophilic aromatic substitution reactions. The chlorine atom on the benzene ring makes the compound more reactive towards nucleophiles, allowing for various substitution reactions to occur. The molecular targets and pathways involved include the formation of a benzenonium ion intermediate, which then undergoes nucleophilic attack .
The mechanism of action for 1-iodo-2,3,4,5-tetramethylbenzene also involves electrophilic aromatic substitution reactions. The iodine atom on the benzene ring makes the compound highly reactive towards nucleophiles, allowing for various substitution reactions to occur. The molecular targets and pathways involved include the formation of an iodonium ion intermediate, which then undergoes nucleophilic attack .
Comparison with Similar Compounds
1-Chloro-3,5-dimethylbenzene: can be compared with other halogenated benzene derivatives such as:
1-Bromo-3,5-dimethylbenzene: Similar in structure but with a bromine atom instead of chlorine. It has different reactivity and physical properties.
1-Fluoro-3,5-dimethylbenzene: Similar in structure but with a fluorine atom instead of chlorine. It has different reactivity and physical properties.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other halogenated benzene derivatives such as:
1-Bromo-2,3,4,5-tetramethylbenzene: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.
1-Chloro-2,3,4,5-tetramethylbenzene: Similar in structure but with a chlorine atom instead of iodine.
These comparisons highlight the unique properties and reactivity of 1-Chloro-3,5-dimethylbenzene and 1-iodo-2,3,4,5-tetramethylbenzene , making them valuable compounds in various scientific research applications.
Properties
Molecular Formula |
C18H22ClI |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
1-chloro-3,5-dimethylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C8H9Cl/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-3-7(2)5-8(9)4-6/h5H,1-4H3;3-5H,1-2H3 |
InChI Key |
MKODYNAJIKBJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
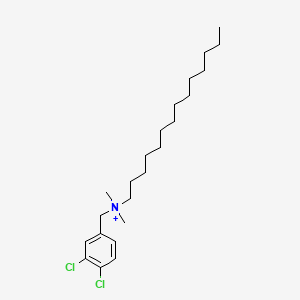
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
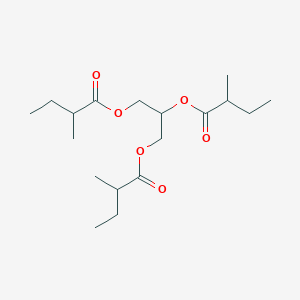

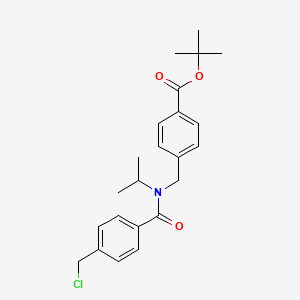
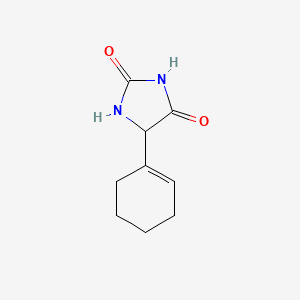
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
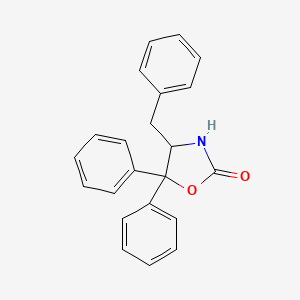

![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)

